REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[CH:6][C:4]=1[NH2:5].[Cl:12][C:13]1[N:18]=[C:17](Cl)[C:16]([F:20])=[CH:15][N:14]=1.C(N(CC)C(C)C)(C)C>C(O)(C)C>[Cl:12][C:13]1[N:18]=[C:17]([NH:5][C:4]2[CH:6]=[CH:7][C:8]([O:10][CH3:11])=[CH:9][C:3]=2[O:2][CH3:1])[C:16]([F:20])=[CH:15][N:14]=1
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Name
|
|
Quantity
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4.1 g
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Type
|
reactant
|
Smiles
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COC1=C(N)C=CC(=C1)OC
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Name
|
|
Quantity
|
4.1 g
|
Type
|
reactant
|
Smiles
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ClC1=NC=C(C(=N1)Cl)F
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Name
|
|
Quantity
|
16 mL
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Type
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solvent
|
Smiles
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C(C)(C)O
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Name
|
|
Quantity
|
8.5 mL
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Type
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reactant
|
Smiles
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C(C)(C)N(C(C)C)CC
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
to stir at room temperature for 24 h
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The solution was partitioned between ethyl acetate and water
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Type
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CUSTOM
|
Details
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The organic phase was separated
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Type
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WASH
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Details
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washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
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dried over anhydrous magnesium sulfate
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
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Type
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CUSTOM
|
Details
|
to afford an oil
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Type
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CUSTOM
|
Details
|
This oil was purified via column chromatography on silica gel (gradient elution with 0-10% methanol-methylenechloride)
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
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Smiles
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ClC1=NC=C(C(=N1)NC1=C(C=C(C=C1)OC)OC)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |